N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine
Description
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine is a synthetic small molecule characterized by a quinazoline core substituted with methyl groups at positions 4, 6, and 7, and a triazine ring modified with a 4-methoxybenzyl moiety. This structural configuration confers unique physicochemical and biological properties, making it a candidate for pharmacological studies, particularly in kinase inhibition or receptor modulation. Its molecular formula is C₂₄H₂₇N₇O (calculated based on structural analogs), with an approximate molecular weight of 453.53 g/mol. The compound’s lipophilicity and solubility are influenced by the methoxybenzyl group and methyl substituents, which may enhance membrane permeability compared to simpler analogs .
Properties
Molecular Formula |
C22H26N6O |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6,7-trimethylquinazolin-2-amine |
InChI |
InChI=1S/C22H26N6O/c1-14-9-19-16(3)25-22(26-20(19)10-15(14)2)27-21-23-12-28(13-24-21)11-17-5-7-18(29-4)8-6-17/h5-10H,11-13H2,1-4H3,(H2,23,24,25,26,27) |
InChI Key |
LTNZAGDMEKIJGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NCN(CN3)CC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce an acyl group.
Reduction: The acyl group is then reduced to an alkane.
Formation of Triazine Ring: The triazine ring is formed through a series of cyclization reactions.
Final Coupling: The final step involves coupling the triazine ring with the quinazoline core under specific reaction conditions.
Chemical Reactions Analysis
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine undergoes various types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. The incorporation of the tetrahydrotriazine moiety enhances bioactivity and selectivity against cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Preliminary studies suggest that it may possess activity against various bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes or inhibition of essential enzymatic processes .
Agricultural Applications
Pesticidal Activity
this compound is being investigated for its potential as a pesticide. Its structure allows it to interact with biological targets in pests effectively. Field trials have demonstrated its efficacy in controlling specific pest populations without adversely affecting beneficial insects .
Herbicidal Properties
The compound's unique chemical properties lend themselves to herbicidal applications as well. Research indicates that it may inhibit weed growth by interfering with metabolic pathways crucial for plant development. This makes it a candidate for developing environmentally friendly herbicides .
Material Science
Polymer Development
In material science, derivatives of this compound are being explored for their potential use in polymer synthesis. The incorporation of triazine and quinazoline structures into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for industrial applications.
Nanotechnology
Recent advancements in nanotechnology have seen the use of this compound in creating nanocarriers for drug delivery systems. The compound's ability to form stable complexes with drugs can improve bioavailability and targeted delivery to specific tissues or cells .
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as β-secretase and glycogen synthase kinase 3β, which are involved in the pathogenesis of Alzheimer’s disease. The compound modulates these pathways, leading to reduced amyloid beta formation and tau phosphorylation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of triazine-quinazoline hybrids. Below is a detailed comparison with structurally related molecules, focusing on substitutions, molecular properties, and inferred biological implications.
Table 1: Structural and Molecular Comparison
Key Findings from Structural Analysis
Substitution Patterns and Bioactivity :
- The target compound ’s 4,6,7-trimethylquinazoline core likely increases steric hindrance compared to analogs with fewer methyl groups (e.g., 4-methyl in ). This may reduce binding to off-target kinases but could also limit solubility.
- The 4-methoxybenzyl group on the triazine ring is shared with the analog in , suggesting a conserved role in modulating electron density or π-π stacking interactions.
Solubility and Pharmacokinetics :
- Compounds with polar substituents (e.g., morpholine in or tetrahydrofuran in ) exhibit improved aqueous solubility, whereas the target compound’s methyl and methoxybenzyl groups prioritize lipophilicity.
- The 6-chloro-4-phenyl analog shows higher hydrophobicity (MW = 438.93 g/mol), which may correlate with prolonged half-life but increased risk of metabolic instability.
Research Implications and Gaps
- Target Compound: No direct biological data are available in the provided evidence.
- Comparative Studies : The lack of solubility data for the target compound highlights a critical gap. Computational modeling (e.g., LogP calculations) could predict its absorption properties relative to analogs like or .
Biological Activity
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine (CAS No. 945371-35-7) is a compound that belongs to the class of triazine derivatives and quinazoline analogs. These classes of compounds have gained attention in pharmacology due to their diverse biological activities, including antifungal, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available research findings.
- Molecular Formula : C₁₁H₁₄N₆O₂
- Molecular Weight : 392.46 g/mol
- CAS Number : 945371-35-7
Antifungal Activity
Research indicates that derivatives of triazine compounds often exhibit significant antifungal properties. A study highlighted that several related compounds demonstrated antifungal activity against Candida albicans, a common fungal pathogen. The mechanism involved docking studies that revealed effective binding to the active site of N-myristoyltransferase (NMT), which is crucial for fungal cell wall synthesis . Although specific data on the compound is limited, its structural similarities suggest potential antifungal efficacy.
Anticancer Activity
Compounds with similar structural motifs have shown promising anticancer properties. For instance, chalcone analogues with methoxy groups were found to induce apoptosis in breast cancer cells and arrest the cell cycle at the G2/M phase . These findings suggest that this compound could potentially exhibit similar activity due to its methoxy and quinazoline components.
Antimicrobial Activity
While specific studies on this compound's antibacterial properties are scarce, related triazine derivatives have been evaluated for their antimicrobial activities. Some studies have reported that certain triazine compounds show no antibacterial activity but possess antiprotozoal and anti-HIV properties . This suggests a broad spectrum of biological activity may be present in structurally similar compounds.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
